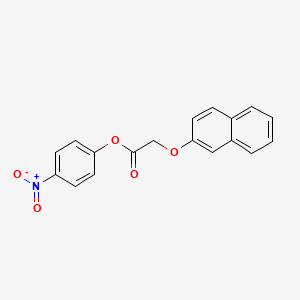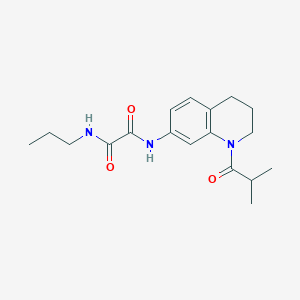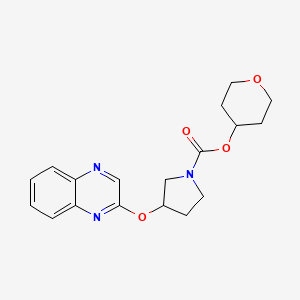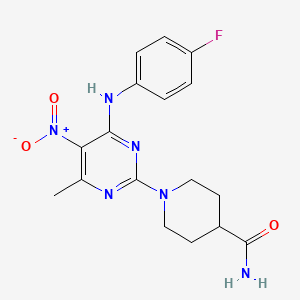
4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions . For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs):
- García-López et al. (2014) investigated the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those similar to 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate. These compounds showed potential for application in OLEDs, demonstrating intrinsic electroluminescence properties (García-López et al., 2014).
Fluorescence Sensing:
- Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives with unique solvent-dependent fluorescence. This quality makes them useful for environmental fluorescence sensor applications (Hachiya, Asai, & Konishi, 2013).
Enzymatic Reduction Study:
- Poirier and Weisburger (1974) examined the enzymatic reduction of aromatic nitro compounds, similar to this compound, by rat and mouse liver fractions. This research provided insights into the metabolic pathways of nitroaromatic compounds (Poirier & Weisburger, 1974).
Anticancer Drug Research:
- Shabbir et al. (2015) synthesized and evaluated the anticancer potential of nitroaromatics, including derivatives of naphthalene similar to this compound. These compounds showed significant antitumor activity and interacted strongly with human blood DNA (Shabbir et al., 2015).
Atmospheric Chemistry Studies:
- Atkinson et al. (1987) studied the kinetics and products of gas-phase reactions involving naphthalene derivatives, providing insights into atmospheric removal processes of similar compounds (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Anti-Parkinson’s Activity:
- Gomathy et al. (2012) synthesized novel naphthalene acetamide derivatives and evaluated their anti-Parkinson's activity, demonstrating potent free radical scavenging activity (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Protecting Group in Organic Synthesis:
- Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a novel, selectively removable hydroxyl protecting group, highlighting its potential utility in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).
Derivatives in Polymer Science:
- Namazi and Jafarirad (2008) explored the preparation of new derivatives of cellulose containing naphthalene chromophores, offering potential applications in materials science (Namazi & Jafarirad, 2008).
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-18(24-16-9-6-15(7-10-16)19(21)22)12-23-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXPWVVFBRRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)


![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)
![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)


